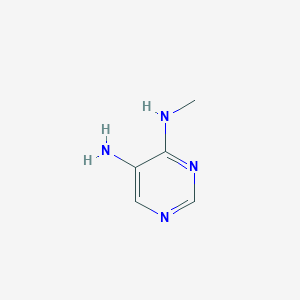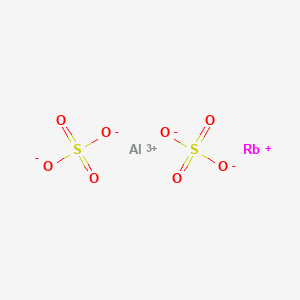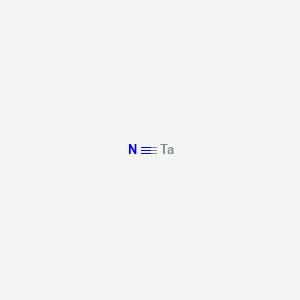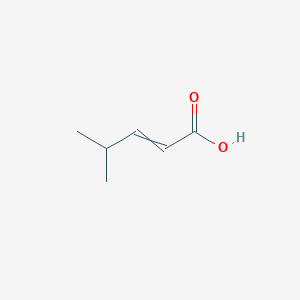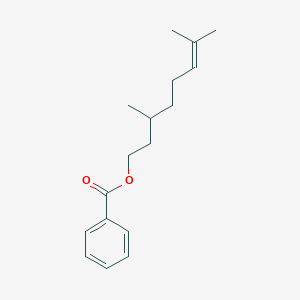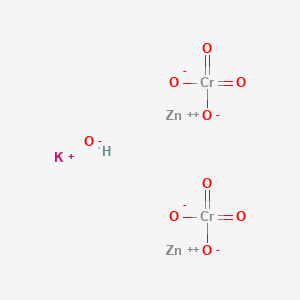
ZINC potassium chromate
Vue d'ensemble
Description
ZINC potassium chromate is a greenish-yellow odorless solid . It is commonly used as a pigment and is denser than water . It is also known as ZPC .
Synthesis Analysis
ZINC potassium chromate can be synthesized by using neutral potassium chromate (K2CrO4) and zinc sulfate (ZnSO4), which forms a precipitate . The chemical reaction is given by: K2Cr2O7 + 2KOH → 2K2CrO4 + H2O .
Molecular Structure Analysis
ZINC potassium chromate has the chemical formula of 3ZnCrO4, K2CrO4, Zn(OH)2, 2H2O . The chromate ion adopts the typical tetrahedral geometry .
Chemical Reactions Analysis
ZINC potassium chromate is an oxidizing agent . It belongs to the reactive group of salts, basic oxidizing agents, and strong potentially incompatible absorbents .
Physical And Chemical Properties Analysis
ZINC potassium chromate presents as a yellow crystalline solid at room temperature . It is odorless and does not dissolve easily in water . It exhibits strong oxidizing properties and reacts with reducing agents . Its molar mass is 181.38 g/mol, and it possesses a density of 3.43 g/cm^3 .
Applications De Recherche Scientifique
Coating Technology : Zinc galvanizing processes benefit from a novel coating technology developed by the Commonwealth Scientific and Industrial Research Organisation. This technology replaces chromates to protect against "white rust," a form of zinc oxide that tarnishes galvanized coatings (Furman, 2010).
Ceramic Glaze Pigment : Zinc potassium chromate is used in ceramic glazes. It undergoes decomposition upon heating, forming ZnCr2O4, K2CrO4, and ZnO, and has been successfully used in tile glazing (Mirhabibi et al., 2004).
Artists' Pigment : Zinc yellow, an artists' pigment, is a complex potassium zinc chromate. Its structure has been determined, and it's used in industrial paints (Simonsen et al., 2017).
Corrosion Inhibition : Zinc chromate acts as an inhibitor against corrosion on iron substrates. However, it doesn't entirely prevent corrosion and has varying efficiencies depending on the environment (Bastos et al., 2006).
Thyroid Disruption Study : The protective effects of selenium and zinc against potassium dichromate-induced thyroid disruption and oxidative stress have been studied in pregnant Wistar rats (Fedala et al., 2021).
"Green" Pigments for Paints : Zinc chromate is often used in anticorrosive primers, and research into zinc phosphate as an alternative has been ongoing to reduce environmental impact and toxicity (Bethencourt et al., 2003).
Biomedical Applications of Zinc Oxide Nanoparticles : Zinc oxide nanoparticles show promise in biomedical applications, particularly in their anticancer and antimicrobial activities, as well as their potential as drug carriers (Mishra et al., 2017; Jiang et al., 2018).
Environmental Impact Studies : Studies on the effects of zinc oxide nanoparticles and potassium dichromate on phytoplankton communities have shown alterations in growth rate, species composition, and photosynthetic activity, highlighting the environmental impact of these compounds (Pastorino et al., 2021).
Safety and Hazards
Orientations Futures
Given the potential health risks associated with ZINC potassium chromate, it is crucial to adhere to appropriate safety measures like proper ventilation, use of personal protective equipment (PPE), and routine safety training . In response to the health and environmental risks associated with ZINC potassium chromate, regulatory control over its use and disposal has tightened .
Propriétés
IUPAC Name |
potassium;dizinc;dioxido(dioxo)chromium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.K.H2O.8O.2Zn/h;;;1H2;;;;;;;;;;/q;;+1;;;;;;4*-1;2*+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKCRUJOPUHISR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2HO9Zn2K, Cr2HKO9Zn2 | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026313 | |
| Record name | Zinc potassium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zinc potassium chromate appears as a greenish-yellow odorless solid. used as a pigment Denser than water. Toxic by ingestion. Commonly but mistakenly called zinc chromate., Dry Powder, Greenish-yellow solid; [Hawley] Yellow powder that is sparingly soluble; [Ullmann], GREEN-TO-YELLOW POWDER. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc potassium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water at 20 °C, 0.5 g/L at pH 6, 1.5 g/L at pH 9, Sparingly soluble in water, Very soluble in acids and ammonia salts. Slightly soluble in alkalines., Solubility in water, g/l at 20 °C: 0.5 - 1.5 | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
3.40 to 3.60 (USCG, 1999), 3.5 g/cu cm, 3.5 g/cm³ | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Product Name |
ZINC potassium chromate | |
Color/Form |
Yellow powder, Green-to-yellow powder | |
CAS RN |
37224-57-0, 11103-86-9 | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9204 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc potassium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium zinc chromate hydroxide (KZn2(CrO4)2(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc potassium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium hydroxyoctaoxodizincatedichromate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Decomposes at about 500 °C, No melting point; decomposes at 500 °C | |
| Record name | ZINC POTASSIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1060 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | POTASSIUM ZINC CHROMATE HYDROXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1775 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Q & A
Q1: Can zinc potassium chromate be used to stabilize hazardous waste from paint blasting?
A2: Studies have investigated the efficacy of various engineered abrasives and topical stabilizers, including those containing zinc potassium chromate, for managing hazardous waste generated during paint blasting. While some commercially available products showed promise in stabilizing lead and cadmium, none effectively addressed chromium from sources like basic zinc potassium chromate []. Further research led to modified formulations that successfully stabilized lead, cadmium, and chromium, highlighting the potential for developing effective waste stabilization solutions.
Q2: How does zinc potassium chromate contribute to color change in paintings?
A3: Zinc potassium chromate, often referred to as zinc yellow, has been a pigment in various artistic works. Notably, research using electron energy loss spectroscopy revealed that the darkening observed in the zinc yellow pigment of Georges Seurat's painting "A Sunday on La Grande Jatte—1884" is linked to the reduction of chromium within the pigment []. This finding underscores the importance of understanding the chemical behavior of pigments like zinc potassium chromate in conservation efforts.
Q3: Has zinc potassium chromate been identified in historical artworks?
A4: Yes, analysis of Thai manuscripts dating back to the 18th to 20th centuries revealed the use of zinc potassium chromate as a yellow pigment alongside gamboge in a 19th-century manuscript []. This finding suggests a shift in the artistic palette over time, incorporating imported pigments like zinc potassium chromate.
Q4: What is the thermal behavior of zinc potassium chromate?
A5: Studies exploring the preparation of zinc potassium chromate for ceramic glazes revealed its thermal decomposition behavior. Upon heating, zinc potassium chromate (4Zn·O4CrO3·K2O·3H2O) decomposes into zinc chromate (ZnCr2O4), potassium chromate (K2CrO4), and zinc oxide (ZnO) []. This understanding of thermal behavior is crucial for its application in high-temperature settings, such as ceramic glazes.
Q5: What is the clastogenic potential of zinc potassium chromate?
A6: Micronucleus tests in mice were conducted to assess the clastogenic activity of various chromium-containing pigments, including zinc potassium chromate. Results showed that while zinc potassium chromate could be tolerated at lower doses, higher doses exhibited toxicity, leading to animal death within 24 hours []. This highlights the importance of careful dose considerations and potential toxicity associated with this compound.
Q6: What are the potential occupational hazards associated with zinc potassium chromate in shipbuilding?
A7: An investigation into potential chemical hazards in shipyard painting operations found that zinc potassium chromate was among the inorganic pigments present in some paints []. This exposure raises concerns for workers, emphasizing the need for appropriate safety measures and risk mitigation strategies in such industrial settings.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



